Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
Overview
Description
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) iodide and N,N’-dimethylpiperazine .
Molecular Structure Analysis
The molecular formula of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is C12H28Cu4I4N4 . The InChI string representation of its structure is also available .Scientific Research Applications
1. Catalytic Applications
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] and similar copper complexes have been explored for their catalytic properties. For instance, copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has shown efficiency as a catalyst for N-arylation of various amines under mild conditions, producing good to excellent yields (Nandurkar et al., 2007).
2. Photocatalytic and Luminescence Properties
Copper(I) iodide complexes, closely related to the chemical structure , exhibit significant photocatalytic and luminescent properties. For example, a study investigated the optical and photocatalytic properties of copper(I)-iodide/organic hybrid compounds, revealing the influence of coordinating organic ligands on their structures and properties (Hou et al., 2018). Additionally, certain copper(I) iodide-based organic–inorganic hybrid compounds have shown potential as photoluminescent phosphor materials (Hei et al., 2021).
3. Applications in Polymerization
Copper complexes, similar to Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], have been researched for their role in atom transfer radical polymerization (ATRP). These studies focus on structural features of copper(I) and copper(II) complexes with various ligands used in ATRP, underscoring their importance in this field (Pintauer & Matyjaszewski, 2005).
4. Structural and Coordination Chemistry
Research has also been focused on the synthesis and crystal structures of copper(I) iodide complexes with various ligands. Studies like these provide valuable insights into the coordination chemistry and structural aspects of such complexes, which are essential for understanding their reactivity and potential applications (Li et al., 2003).
Safety and Hazards
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it under inert gas, keep it cool, and avoid contact with air . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) iodide and N,N’-dimethylpiperazine
Mode of Action
The compound forms a 3D photoluminescent, fairly open network
Biochemical Pathways
Result of Action
It is known that the compound exhibits photoluminescence .
Action Environment
It is noted that the compound is moisture sensitive and should be stored under nitrogen .
Properties
IUPAC Name |
1,4-dimethylpiperazine;iodocopper | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWMJMJMMUXLX-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C.CN1CCN(CC1)C.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cu4I4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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